N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5OS/c1-17-7-8-18(24)15-20(17)27-21(30)16-31-23-22(25-9-10-26-23)29-13-11-28(12-14-29)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYGTXUPVDCSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the imidazo[2,1-b][1,3,4]thiadiazole core.
- Introduction of the cyclopentyl group.
- Substitution with the 3-fluorophenyl group.
- Attachment of the 4-propionylpiperazin-1-yl moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Piperazine-Acetamide Derivatives
Compounds bearing the N-(aryl)-2-(4-phenylpiperazin-1-yl)acetamide scaffold exhibit pharmacological relevance, particularly in neurological and enzyme-targeted applications. Key examples include:
Key Observations :
Sulfanyl-Linked Heterocyclic Derivatives
Compounds with –S–CH2– linkages to heterocycles (e.g., oxadiazoles, pyrimidines) demonstrate diverse bioactivities:
Key Observations :
Substituent-Driven Activity Variations
Substituents on the aryl and piperazine groups significantly influence pharmacological profiles:
Key Observations :
- Electron-withdrawing groups (e.g., –Cl, –CF₃) on the aryl ring enhance metabolic stability and receptor affinity .
- Para-substituted phenylpiperazines (e.g., 4-chlorophenyl in 16 ) may favor interactions with hydrophobic enzyme pockets.
Research Findings and Implications
- Biological Potential: While direct data for the target compound are unavailable, analogs with similar substituents show TRPC6 activation (neuroprotection) , enzyme inhibition (LOX, BChE) , and anticonvulsant activity .
- Knowledge Gaps: The impact of the 5-chloro-2-methylphenyl group on TRPC6 or enzyme targets remains unverified. Further in vitro and in vivo studies are warranted.
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to a class of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which have garnered attention for their potential therapeutic applications. This article explores the biological activities associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H24ClN5OS
- Molecular Weight : 441.98 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazo[2,1-b][1,3,4]thiadiazole core.
- Introduction of the 4-phenylpiperazine moiety.
- Sulfanylation to incorporate the sulfanyl group.
Anticonvulsant Activity
Research has indicated that derivatives of piperazine compounds, including those similar to this compound, exhibit significant anticonvulsant properties. A study evaluated various N-phenyl-piperazine derivatives for their effectiveness in animal models of epilepsy using maximal electroshock (MES) and pentylenetetrazole-induced seizures.
Key Findings :
- Compounds demonstrated varying degrees of protection against seizures.
- The most potent derivatives showed moderate binding to neuronal voltage-sensitive sodium channels, suggesting a mechanism for their anticonvulsant effects .
Acetylcholinesterase Inhibition
In addition to anticonvulsant activity, piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition could enhance cholinergic signaling, potentially offering therapeutic benefits in neurodegenerative diseases.
Mechanism of Action :
The interaction of piperazine derivatives with AChE involves binding at both the peripheral anionic site and the catalytic site, indicating a dual mechanism that may enhance their pharmacological profile .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticonvulsant Activity | Several derivatives showed significant activity in MES tests; compounds with higher lipophilicity demonstrated prolonged effects. |
| Study 2 | AChE Inhibition | Piperazine derivatives exhibited inhibition of AChE, suggesting potential for treating Alzheimer's disease. |
| Study 3 | SAR Analysis | Structural activity relationship (SAR) studies identified key functional groups necessary for biological activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
